N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. The mesitylsulfonyl group is introduced through sulfonylation reactions, and the final oxalamide structure is achieved through amide bond formation. Common reagents used in these reactions include mesitylsulfonyl chloride, oxazolidinone derivatives, and isobutylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the mesitylsulfonyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxazolidinone ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
- N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
Uniqueness
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the mesitylsulfonyl group and the oxazolidinone ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-12(2)10-20-18(23)19(24)21-11-16-22(6-7-27-16)28(25,26)17-14(4)8-13(3)9-15(17)5/h8-9,12,16H,6-7,10-11H2,1-5H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBMMLSVSWHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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